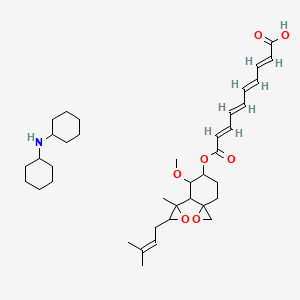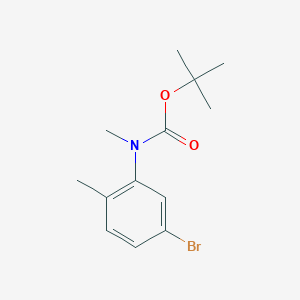
(5-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-metil-fenil)-metil-carbámico ácido tert-butílico es un compuesto orgánico con una estructura compleja. Es un derivado del ácido carbámico y presenta un átomo de bromo, un grupo metilo y un grupo éster tert-butílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5-Bromo-2-metil-fenil)-metil-carbámico ácido tert-butílico típicamente implica la reacción de 5-bromo-2-metilbencilamina con cloroformato de tert-butilo. La reacción se lleva a cabo en presencia de una base como trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. Las condiciones de reacción generalmente incluyen un solvente como diclorometano y un rango de temperatura de 0-25°C.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para rendimiento y pureza, involucrando a menudo reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante. El uso de reactivos y solventes de alta pureza es crucial para minimizar las impurezas y los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
(5-Bromo-2-metil-fenil)-metil-carbámico ácido tert-butílico puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El átomo de bromo puede oxidarse para formar subproductos que contienen bromo.
Reducción: El grupo éster puede reducirse a un alcohol bajo condiciones específicas.
Sustitución: El átomo de bromo puede sustituirse con otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno pueden utilizarse.
Reducción: Hidruro de aluminio y litio o borohidruro de sodio son agentes reductores comunes.
Sustitución: Nucleófilos como azida de sodio o tiourea pueden utilizarse en presencia de un catalizador.
Principales productos formados
Oxidación: Subproductos que contienen bromo.
Reducción: Derivados alcohólicos.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(5-Bromo-2-metil-fenil)-metil-carbámico ácido tert-butílico tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como sonda bioquímica.
Medicina: Explorado por sus posibles propiedades terapéuticas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (5-Bromo-2-metil-fenil)-metil-carbámico ácido tert-butílico involucra su interacción con dianas moleculares específicas. El átomo de bromo y el grupo éster juegan un papel crucial en su reactividad y afinidad de unión. El compuesto puede interactuar con enzimas o receptores, lo que lleva a cambios en las vías bioquímicas y las funciones celulares.
Comparación Con Compuestos Similares
Compuestos similares
- (5-Cloro-2-metil-fenil)-metil-carbámico ácido tert-butílico
- (5-Fluoro-2-metil-fenil)-metil-carbámico ácido tert-butílico
- (5-Yodo-2-metil-fenil)-metil-carbámico ácido tert-butílico
Singularidad
(5-Bromo-2-metil-fenil)-metil-carbámico ácido tert-butílico es único debido a la presencia del átomo de bromo, que confiere propiedades químicas distintivas en comparación con sus análogos cloro, fluoro e yodo. El átomo de bromo puede participar en reacciones e interacciones específicas que no son posibles con otros halógenos, lo que hace que este compuesto sea valioso para aplicaciones específicas.
Propiedades
Fórmula molecular |
C13H18BrNO2 |
|---|---|
Peso molecular |
300.19 g/mol |
Nombre IUPAC |
tert-butyl N-(5-bromo-2-methylphenyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H18BrNO2/c1-9-6-7-10(14)8-11(9)15(5)12(16)17-13(2,3)4/h6-8H,1-5H3 |
Clave InChI |
SAMYLOMTXFDYHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Br)N(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dichlorophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B12273540.png)
![7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B12273547.png)
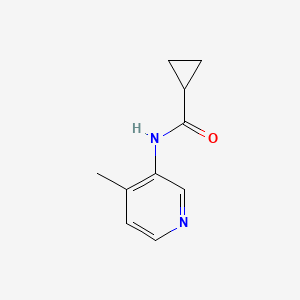
![2-Methyl-4-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B12273553.png)
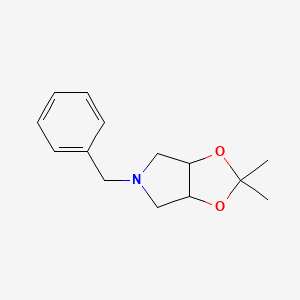
![2-Chloro-4,5,6-trifluorobenzo[d]thiazole](/img/structure/B12273557.png)
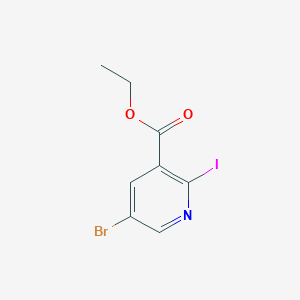
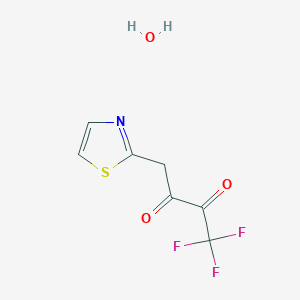
![1-(4-Methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12273571.png)
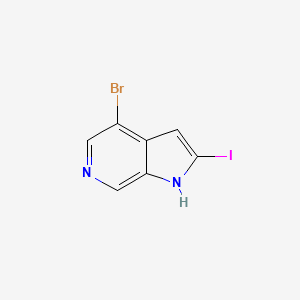

![N,N,4-trimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12273594.png)
